
5-fluoro-2-methyl-3,4-dihydroisoquinolin-1(2H)-one
描述
5-fluoro-2-methyl-3,4-dihydroisoquinolin-1(2H)-one: is a synthetic organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. The presence of a fluorine atom and a methyl group in the structure of this compound imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-2-methyl-3,4-dihydroisoquinolin-1(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methyl-3,4-dihydroisoquinolin-1(2H)-one and a fluorinating agent.
Fluorination Reaction: The fluorination of 2-methyl-3,4-dihydroisoquinolin-1(2H)-one is carried out using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor. The reaction is typically conducted in an organic solvent such as acetonitrile or dichloromethane at room temperature or under mild heating conditions.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
5-fluoro-2-methyl-3,4-dihydroisoquinolin-1(2H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound to its fully saturated analogs.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Saturated isoquinoline analogs.
Substitution: Functionalized isoquinoline derivatives.
科学研究应用
5-fluoro-2-methyl-3,4-dihydroisoquinolin-1(2H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of novel materials and chemical processes.
作用机制
The mechanism of action of 5-fluoro-2-methyl-3,4-dihydroisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can enhance its binding affinity to target proteins, leading to modulation of their activity. The compound may also interact with cellular enzymes and receptors, influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
2-methyl-3,4-dihydroisoquinolin-1(2H)-one: Lacks the fluorine atom, resulting in different chemical and biological properties.
5-chloro-2-methyl-3,4-dihydroisoquinolin-1(2H)-one: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and applications.
5-bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one:
Uniqueness
The presence of the fluorine atom in 5-fluoro-2-methyl-3,4-dihydroisoquinolin-1(2H)-one imparts unique properties such as increased lipophilicity, enhanced metabolic stability, and improved binding affinity to biological targets. These characteristics make it a valuable compound for scientific research and potential therapeutic applications.
属性
IUPAC Name |
5-fluoro-2-methyl-3,4-dihydroisoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO/c1-12-6-5-7-8(10(12)13)3-2-4-9(7)11/h2-4H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZHAXFSIKFRAGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1=O)C=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


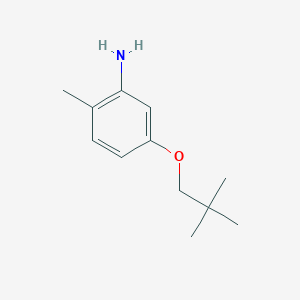

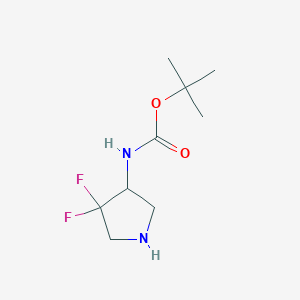
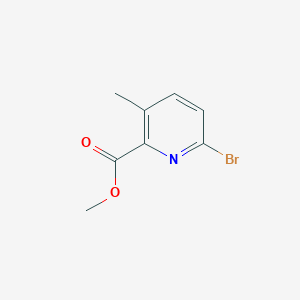
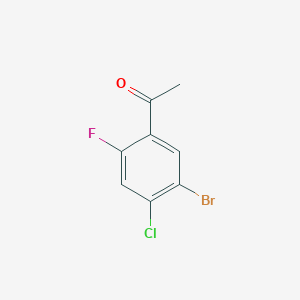
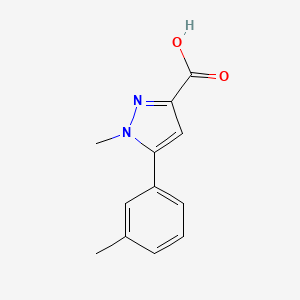
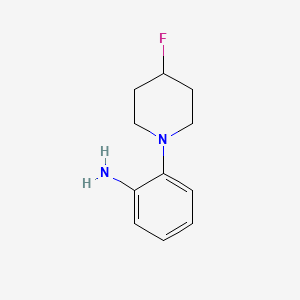
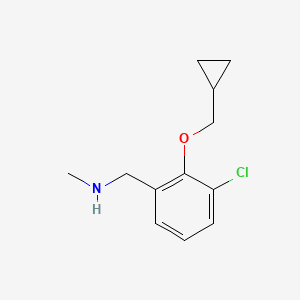

![tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate](/img/structure/B1446762.png)
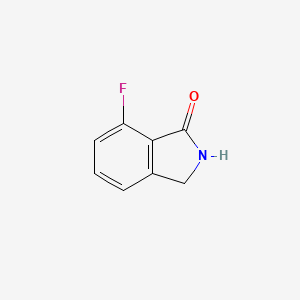
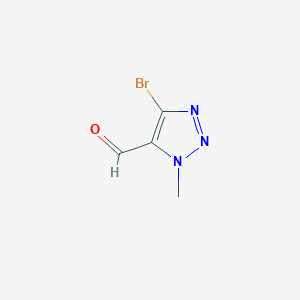
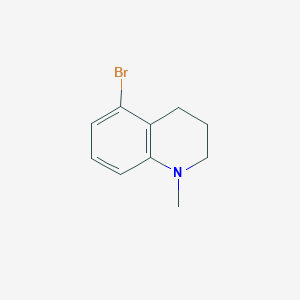
![2,6-Dimethylimidazo[2,1-b][1,3]thiazole-5-carbonitrile](/img/structure/B1446770.png)
